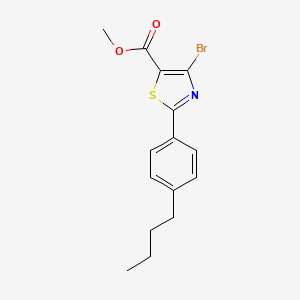
3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-碘-1H-吡唑-1-基)丁腈是一种杂环化合物,其特征在于吡唑环在4位被碘原子取代,并在3位被丁腈基取代。
准备方法
合成路线和反应条件
3-(4-碘-1H-吡唑-1-基)丁腈的合成通常涉及在碘和其他试剂存在下,烯胺酮与肼的反应。 一种常用的方法包括在级联反应中使用Selectfluor作为催化剂 。反应条件通常需要控制温度和特定溶剂,以确保以高收率和纯度获得所需产物。
工业生产方法
3-(4-碘-1H-吡唑-1-基)丁腈的工业生产可能涉及使用与实验室环境类似的反应条件进行大规模合成,但针对效率和成本效益进行了优化。这包括使用连续流动反应器和自动化系统以保持一致的反应条件和产品质量。
化学反应分析
反应类型
3-(4-碘-1H-吡唑-1-基)丁腈经历各种化学反应,包括:
取代反应: 碘原子可以通过亲核取代反应被其他取代基取代。
环化反应: 该化合物可以参与环化反应以形成更复杂的杂环结构.
常用试剂和条件
用于涉及3-(4-碘-1H-吡唑-1-基)丁腈的反应的常用试剂包括肼、烯胺酮和碘。 反应条件通常涉及使用二甲基亚砜(DMSO)等溶剂和Selectfluor等催化剂 .
主要产品
涉及3-(4-碘-1H-吡唑-1-基)丁腈的反应形成的主要产物取决于所使用的特定反应条件和试剂。 例如,取代反应可以产生各种取代的吡唑,而环化反应可以产生稠合杂环化合物 .
科学研究应用
3-(4-碘-1H-吡唑-1-基)丁腈在科学研究中有多种应用,包括:
有机合成: 它作为合成更复杂杂环化合物的构建块.
药物化学: 由于其潜在的生物活性,该化合物用于药物开发.
材料科学: 它可以用于合成具有特定性能的新型材料,用于工业应用.
作用机制
3-(4-碘-1H-吡唑-1-基)丁腈的作用机制涉及它通过其吡唑环和腈基与分子靶标的相互作用。 碘原子可以参与卤键,影响该化合物的反应性和对各种靶标的结合亲和力 。确切的途径和分子靶标取决于该化合物所用到的具体应用和环境。
相似化合物的比较
类似化合物
3-(4-碘吡唑基)丁腈: 一种具有相似结构特征的密切相关的化合物.
4-(3-碘-1H-吡唑-4-基)嘧啶:
独特性
3-(4-碘-1H-吡唑-1-基)丁腈由于其特定的取代模式而独一无二,这赋予了其独特的反应性和潜在的生物活性。 吡唑环4位存在碘原子和3位存在丁腈基,使其成为合成各种杂环化合物的通用构建块.
属性
分子式 |
C7H8IN3 |
|---|---|
分子量 |
261.06 g/mol |
IUPAC 名称 |
3-(4-iodopyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C7H8IN3/c1-6(2-3-9)11-5-7(8)4-10-11/h4-6H,2H2,1H3 |
InChI 键 |
SLRFMVSJIPJIQC-UHFFFAOYSA-N |
规范 SMILES |
CC(CC#N)N1C=C(C=N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


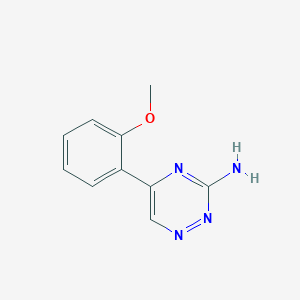
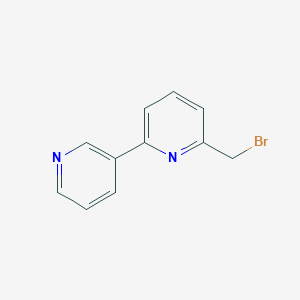



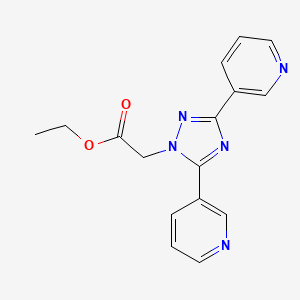

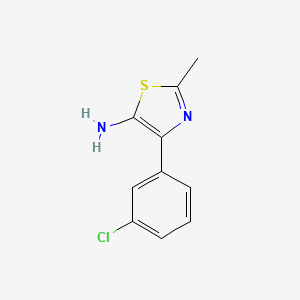

![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)

